2-(3-chlorophenoxy)-N-(pyrimidin-2-yl)propanamide
Overview
Description
The compound “2-(3-chlorophenoxy)-N-2-pyrimidinylpropanamide” is an organic compound consisting of a pyrimidine ring attached to a propanamide group, which is further connected to a chlorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrimidine ring attached to a propanamide group, which is further connected to a chlorophenoxy group .Scientific Research Applications
Synthesis and Structural Analysis
- Chemical Synthesis and Spectral Characterization : Research on the synthesis and characterization of compounds similar to "2-(3-chlorophenoxy)-N-2-pyrimidinylpropanamide" involves detailed analysis using various spectroscopic techniques. For instance, Demir et al. (2016) synthesized and characterized a compound via X-ray diffraction, IR, NMR, and UV-Vis spectra, providing insights into optimized molecular structures and vibrational frequencies that strongly agree with experimental values (Demir et al., 2016).
Biological and Pharmaceutical Research
- Antimicrobial Activity : A series of compounds synthesized as antimicrobial agents using various starting materials demonstrated significant antibacterial and antifungal activities, comparable to standard reference drugs. This highlights the potential of structurally similar compounds in developing new antimicrobial agents (Hossan et al., 2012).
Material Science and Polymer Research
- Polymer Synthesis and Applications : Research into the synthesis of polyamides and polyimides from specific monomers demonstrates the development of materials with significant thermal and mechanical properties. For example, Yang and Lin (1995) synthesized polyamides and polyimides using a diamine derived from a nucleophilic substitution, leading to materials that are amorphous, readily soluble in polar solvents, and possess high thermal stability (Yang & Lin, 1995).
Chemical Transformation and Reactivity Studies
- Predicting Chemical Transformations : Wang et al. (2006) utilized tandem mass spectrometry to predict the chemical transformations of derivatives similar to the target compound, demonstrating how mass spectrometry can play a crucial role in understanding and predicting solution-phase chemical transformations (Wang et al., 2006).
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-pyrimidin-2-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-9(19-11-5-2-4-10(14)8-11)12(18)17-13-15-6-3-7-16-13/h2-9H,1H3,(H,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAKFNWNYOCMNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CC=N1)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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